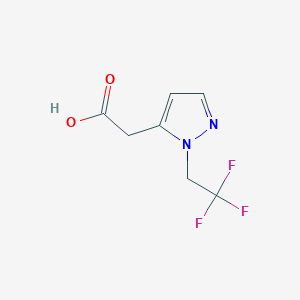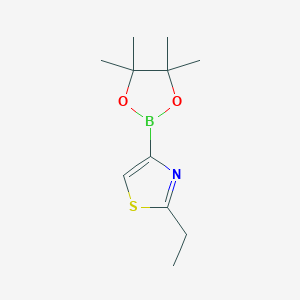![molecular formula C7H10FNO2 B12961832 (R)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12961832.png)
(R)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid is a novel compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique bicyclo[1.1.1]pentane scaffold, which imparts distinct physicochemical properties, making it a valuable building block for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid typically involves radical fluorination techniques. One such method employs the use of Selectfluor as the fluorine source and silver nitrate as the catalyst. The reaction is carried out in a mixed solvent system of acetone and water, allowing for the smooth fluorodecarboxylation of aliphatic carboxylic acids to yield the desired fluorinated product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a probe in structural analysis studies.
Biology: Employed in the study of enzyme-substrate interactions and as a tool for investigating metabolic pathways.
Medicine: Potential use in drug discovery for the development of novel therapeutics targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane scaffold provides a rigid and sterically demanding framework, which can enhance binding affinity and selectivity towards these targets. The fluorine atom can also influence the electronic properties of the compound, affecting its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- **2-{[(tert-butoxy)carbonyl]amino}-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid
- **2-((tert-butoxycarbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid
Uniqueness
®-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid stands out due to its specific stereochemistry and the presence of the fluorine atom, which imparts unique physicochemical properties. These features make it a valuable compound for various applications in research and industry, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H10FNO2 |
|---|---|
Molecular Weight |
159.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid |
InChI |
InChI=1S/C7H10FNO2/c8-7-1-6(2-7,3-7)4(9)5(10)11/h4H,1-3,9H2,(H,10,11)/t4-,6?,7?/m0/s1 |
InChI Key |
WHYWSVCITOXRSF-ISGODVSSSA-N |
Isomeric SMILES |
C1C2(CC1(C2)F)[C@H](C(=O)O)N |
Canonical SMILES |
C1C2(CC1(C2)F)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12961751.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)


![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)


![6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12961799.png)






